molecular formula C9H6BrFN2O B1439410 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine CAS No. 724788-70-9

8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine

Cat. No. B1439410
Key on ui cas rn: 724788-70-9
M. Wt: 257.06 g/mol
InChI Key: KBDDFKYRMCBPOT-UHFFFAOYSA-N
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Patent
US07691850B2

Procedure details

A suspension of 4-bromo-6-methoxy-[1,5]naphthyridine-3-diazonium tetrafluoroborate (31.42 g, 89.0 mmol) in decalin (mixed isomers, 500 mL) in a 2 L flask* was heated to 180° C. and held at this temperature for 5 min. The mixture was cooled and diluted with CHCl3 (500 mL, to keep the product in solution), and the resulting mixture was stirred vigorously for 30 min to break up a black solid byproduct. The mixture was then poured onto a column of silica gel and the column was eluted with CHCl3 to remove decalin and then with 3% EtOAc/CHCl3 to afford the title compound (9.16 g, 40%).
Name
4-bromo-6-methoxy-[1,5]naphthyridine-3-diazonium tetrafluoroborate
Quantity
31.42 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
40%

Identifiers

REACTION_CXSMILES
[F:1][B-](F)(F)F.[Br:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[N:15]=2)[N:10]=[CH:9][C:8]=1[N+]#N>C1C2C(CCCC2)CCC1.C(Cl)(Cl)Cl>[Br:6][C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([O:17][CH3:18])[N:15]=2)[N:10]=[CH:9][C:8]=1[F:1] |f:0.1|

Inputs

Step One
Name
4-bromo-6-methoxy-[1,5]naphthyridine-3-diazonium tetrafluoroborate
Quantity
31.42 g
Type
reactant
Smiles
F[B-](F)(F)F.BrC1=C(C=NC2=CC=C(N=C12)OC)[N+]#N
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCCC2CCCCC12
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
was stirred vigorously for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
ADDITION
Type
ADDITION
Details
The mixture was then poured onto a column of silica gel
WASH
Type
WASH
Details
the column was eluted with CHCl3
CUSTOM
Type
CUSTOM
Details
to remove decalin

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
BrC1=C(C=NC2=CC=C(N=C12)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.16 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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